(2R)-4-[(tert-butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one
Overview
Description
“(2R)-4-[(tert-butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one” is a chemical compound with the CAS Number: 1268512-08-8. Its molecular weight is 370.54 and its IUPAC name is (2R,4S)-4- ( (tert-butyldiphenylsilyl)oxy)-2-fluorocyclohexan-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H27FO2Si/c1-22(2,3)26(18-10-6-4-7-11-18,19-12-8-5-9-13-19)25-17-14-15-21(24)20(23)16-17/h4-13,17,20H,14-16H2,1-3H3/t17-,20+/m0/s1 . This code provides a detailed representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid . Its boiling point is predicted to be 424.8±45.0 °C and its density is predicted to be 1.08±0.1 g/cm3 .Scientific Research Applications
Catalysis and Asymmetric Synthesis
One of the notable applications involves the use of related silyl-protected compounds in catalyzed cycloaddition reactions and asymmetric fluorination. For instance, Matsuo et al. (2009) demonstrated that formal [4 + 2] cycloaddition between 3-ethoxycyclobutanones and allyltrialkylsilanes, including those with tert-butyldiphenylsilyl groups, can be catalyzed by tin(IV) chloride to yield cyclohexan-1-ones, indicating the potential of tert-butyldiphenylsilyl as a protective group in synthetic organic chemistry (Matsuo et al., 2009). Similarly, Althaus et al. (2007) highlighted the role of tert-butyldiphenylsilyl groups in the ruthenium-catalyzed asymmetric electrophilic fluorination of dicarbonyl compounds, underlining the importance of silyl ethers in enhancing catalytic activity and enantioselectivity (Althaus et al., 2007).
Synthetic Organic Chemistry
The compound and its derivatives find significant application in the synthesis of complex molecules. Wakamatsu et al. (2000) explored its utility in isomerization reactions of olefins, showcasing its potential in modifying double-bond positions for synthetic applications (Wakamatsu et al., 2000). Giuffredi et al. (2006) utilized a related silyl-protected intermediate in the enantioselective synthesis of fluorinated vitamin D3 analogues, illustrating the critical role of tert-butyldiphenylsilyl groups in the selective introduction of fluorine atoms (Giuffredi et al., 2006).
Material Science and Polymer Chemistry
In material science, Hiroshi Ito et al. (2000) discussed the living anionic polymerization of silyl-protected hydroxystyrenes at room temperature, emphasizing the role of silyl groups in controlling polymerization processes and achieving high syndiotacticity in polystyrene derivatives (Hiroshi Ito et al., 2000). These applications underscore the versatility of tert-butyldiphenylsilyl-protected compounds in facilitating complex chemical transformations and material synthesis.
Safety and Hazards
The safety information available indicates that this compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It is known that the compound is used as an additive in high-voltage lithium metal batteries .
Mode of Action
The compound, also known as [tert-butyl(diphenyl)silyl] trifluoromethanesulfonate, acts as an effective additive for high-voltage lithium metal batteries . It can be preferentially reduced on the surface of the lithium anode .
Biochemical Pathways
The compound plays a crucial role in the formation of a flat and dense Solid Electrolyte Interphase (SEI) layer on the lithium anode . The SEI layer’s morphology and chemical properties have a key influence on the electrochemical precipitation of lithium ions on the electrode surface .
Pharmacokinetics
It is known that the compound can inhibit the consumption of the electrolyte and improve the electrochemical reversibility during the lithium plating/stripping process .
Result of Action
The result of the compound’s action is the formation of a flat and dense SEI layer on the lithium anode, which further inhibits the consumption of the electrolyte and improves the electrochemical reversibility during the lithium plating/stripping process . This leads to an increase in the efficiency and lifespan of the lithium metal batteries .
Properties
IUPAC Name |
(2R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-fluorocyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FO2Si/c1-22(2,3)26(18-10-6-4-7-11-18,19-12-8-5-9-13-19)25-17-14-15-21(24)20(23)16-17/h4-13,17,20H,14-16H2,1-3H3/t17-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSJGTYAYBXFGD-FXAWDEMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC(=O)C(C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3CCC(=O)[C@@H](C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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